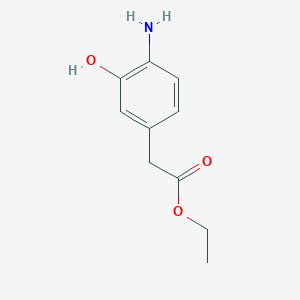
ethyl 2-(4-amino-3-hydroxyphenyl)acetate
概述
描述
ethyl 2-(4-amino-3-hydroxyphenyl)acetate is an organic compound with a molecular formula of C10H13NO3 It is a derivative of phenylacetic acid, featuring an ethyl ester group, an amino group at the 4-position, and a hydroxyl group at the 3-position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-amino-3-hydroxyphenyl)acetate typically involves the esterification of 4-amino-3-hydroxy-phenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
化学反应分析
Types of Reactions
ethyl 2-(4-amino-3-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of Ethyl 4-amino-3-oxo-phenylacetate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
科学研究应用
ethyl 2-(4-amino-3-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to naturally occurring compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of ethyl 2-(4-amino-3-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
Ethyl 4-amino-3-methoxy-phenylacetate: Similar structure but with a methoxy group instead of a hydroxyl group.
Ethyl 4-nitro-3-hydroxy-phenylacetate: Contains a nitro group instead of an amino group.
Ethyl 4-amino-3-hydroxy-benzoate: Similar structure but with a benzoate ester instead of a phenylacetate ester.
Uniqueness
ethyl 2-(4-amino-3-hydroxyphenyl)acetate is unique due to the presence of both amino and hydroxyl groups on the aromatic ring, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
ethyl 2-(4-amino-3-hydroxyphenyl)acetate |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5,12H,2,6,11H2,1H3 |
InChI 键 |
BMGDEOXKPRRQPO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CC(=C(C=C1)N)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
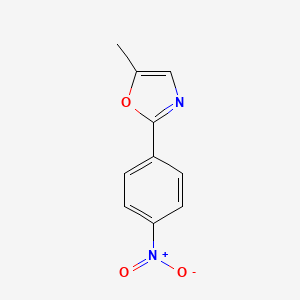


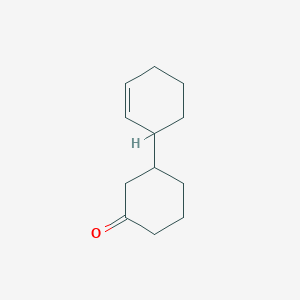
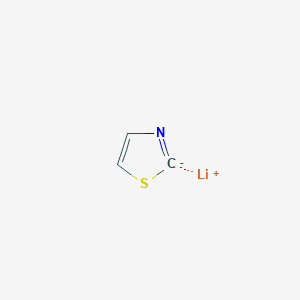
![diethyl 2-morpholin-4-yl-4-phenyl-7-propylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B8554032.png)
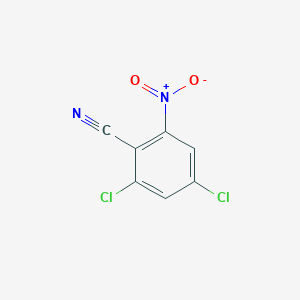
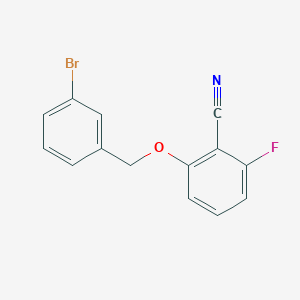
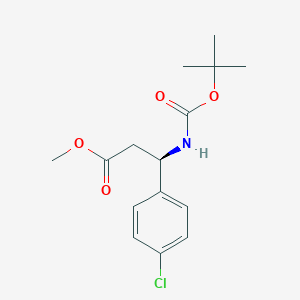
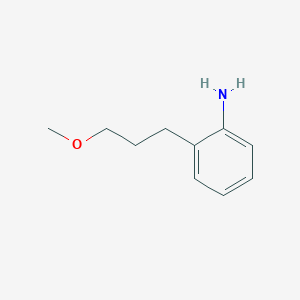
![3-{(2,4-Dichlorophenyl)[(prop-2-en-1-yl)oxy]methyl}pyridine](/img/structure/B8554079.png)



